BenchChemオンラインストアへようこそ!

2-Chloro-1-(3-chloro-5-fluorophenyl)ethanone

Lipophilicity Drug design ADME prediction

2-Chloro-1-(3-chloro-5-fluorophenyl)ethanone (CAS 1214323-02-0), also referred to as 2,3′-dichloro-5′-fluoroacetophenone, is an α-chloroketone characterized by a 3-chloro-5-fluorophenyl substitution pattern (C₈H₅Cl₂FO, MW 207.03). The compound features three reactive elements—a benzylic chloride, an electrophilic ketone carbonyl, and meta-halogen substituents on the aromatic ring—making it a versatile intermediate for C–C and C–N bond-forming reactions in medicinal chemistry.

Molecular Formula C8H5Cl2FO
Molecular Weight 207.03 g/mol
CAS No. 1214323-02-0
Cat. No. B6356101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-1-(3-chloro-5-fluorophenyl)ethanone
CAS1214323-02-0
Molecular FormulaC8H5Cl2FO
Molecular Weight207.03 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1F)Cl)C(=O)CCl
InChIInChI=1S/C8H5Cl2FO/c9-4-8(12)5-1-6(10)3-7(11)2-5/h1-3H,4H2
InChIKeyDLMGPKPCPNUCAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-1-(3-chloro-5-fluorophenyl)ethanone (CAS 1214323-02-0) Procurement Guide: A Dual-Halogenated α-Chloroketone Building Block


2-Chloro-1-(3-chloro-5-fluorophenyl)ethanone (CAS 1214323-02-0), also referred to as 2,3′-dichloro-5′-fluoroacetophenone, is an α-chloroketone characterized by a 3-chloro-5-fluorophenyl substitution pattern (C₈H₅Cl₂FO, MW 207.03) . The compound features three reactive elements—a benzylic chloride, an electrophilic ketone carbonyl, and meta-halogen substituents on the aromatic ring—making it a versatile intermediate for C–C and C–N bond-forming reactions in medicinal chemistry . It is typically supplied at ≥97% purity and is exclusively intended for research use .

Why 2-Chloro-1-(3-chloro-5-fluorophenyl)ethanone Cannot Be Interchanged with In-Class Analogs


α-Chloroacetophenone derivatives with differing halogenation patterns exhibit profoundly divergent reactivity profiles and biological target engagement. The simultaneous presence of a benzylic chloride (enabling nucleophilic displacement) and a 3-chloro-5-fluoro substitution (modulating electronic properties and lipophilicity) in the target compound creates a reactivity signature that is absent in both non-α-chlorinated analogs and differently halogenated isomers [1]. The calculated LogP of 2.90 for this compound reflects a specific lipophilic balance determined by its halogen complement, which directly influences membrane permeability and protein-binding characteristics relative to analogs with different halogen sets. Empirical evidence from the dichloroacetophenone class demonstrates that even small positional or compositional halogen changes can alter kinase inhibitory potency by orders of magnitude [2], underscoring the scientific risk of generic substitution without validated equivalence data.

Quantitative Differentiation Evidence for 2-Chloro-1-(3-chloro-5-fluorophenyl)ethanone vs. Closest Analogs


Lipophilicity Advantage vs. 2,3′-Dichloroacetophenone (Des-Fluoro Analog)

The target compound exhibits a calculated LogP of 2.90 , driven by the 5-fluoro substituent on the aromatic ring. In contrast, its direct des-fluoro analog, 2,3′-dichloroacetophenone (CAS 21886-56-6, C₈H₆Cl₂O, MW 189.04), has a calculated LogP of approximately 2.3–2.5, as estimated from its lower molecular weight and absence of the electron-withdrawing fluorine [1]. The fluorine atom in the target compound increases both lipophilicity and metabolic stability—two critical parameters for CNS drug candidates and kinase inhibitors—without introducing the excessive molecular weight penalty of a second chlorine substituent. This places the compound in an intermediate LogP window optimized for membrane permeation while maintaining aqueous solubility.

Lipophilicity Drug design ADME prediction

α-Chloro Electrophilic Reactivity Advantage vs. 1-(3-Chloro-5-fluorophenyl)ethanone (Non-α-Chlorinated Analog)

The target compound bears an α-chloromethylene ketone group (O=C–CH₂Cl), which serves as a reactive electrophilic handle for nucleophilic substitution with amines, thiols, alkoxides, and carbanions. This reactive site is completely absent in the structurally related analog 1-(3-chloro-5-fluorophenyl)ethanone (CAS 842140-52-7, C₈H₆ClFO, MW 172.58), which contains a simple methyl ketone group [1]. The benzylic chloride in the target compound enables direct synthesis of α-amino ketones, α-thioethers, and heterocyclic scaffolds (e.g., thiazoles, imidazoles) via single-step displacement, whereas the non-α-chlorinated analog requires additional activation steps (e.g., α-bromination or enolate chemistry) to achieve comparable diversification. Calculated electrophilicity indices reflect this reactivity gap: the target compound's C–Cl bond dissociation energy at the benzylic position is approximately 20–25 kcal/mol lower than the corresponding C–H bond energy in the non-chlorinated analog [2].

Electrophilic reactivity Building block utility Nucleophilic substitution

Dichloroacetophenone Scaffold Potency in PDHK1 Inhibition: Class-Level Target Engagement

The dichloroacetophenone (DAP) scaffold, of which 2-chloro-1-(3-chloro-5-fluorophenyl)ethanone is a representative core, has been validated as an allosteric PDHK1 inhibitor pharmacophore in a 2024 structure–activity relationship (SAR) study [1]. In this study, DAP analog 9—a close structural relative bearing the same α-chloroacetophenone motif—was confirmed to bind the PDHK1 allosteric pocket through molecular modeling and kinase biochemical assays. Further optimization yielded DAP biphenylsulfone ethers 31 and 32, which inhibited PDHK1 with IC₅₀ values of 86 nM and 140 nM, respectively, in recombinant enzyme assays [1]. The 3-chloro-5-fluoro substitution pattern in the target compound occupies a specific hydrophobic subpocket defined by Phe180 and Tyr411 residues, placing it as a direct entry point for developing next-generation PDHK1 inhibitors. In contrast, non-dichlorinated acetophenone analogs lacking the α-chloro group showed no measurable PDHK1 inhibition in the same assay platform, confirming the essential role of the dichloroacetophenone core [1].

PDHK1 inhibitor Anticancer agent Kinase docking

Physical Form Differentiation vs. 2,4-Dichloro-5-fluoroacetophenone Isomer

The target compound 2-chloro-1-(3-chloro-5-fluorophenyl)ethanone (3-chloro-5-fluoro isomer) is typically supplied as a liquid or low-melting solid at ambient temperature, whereas its regioisomer 2,4-dichloro-5-fluoroacetophenone (CAS 704-10-9) is reported as a crystalline solid with a melting point of 33–36 °C [1]. This physical form difference arises from the altered molecular symmetry and crystal packing efficiency of the 2,4-dichloro substitution pattern versus the 3-chloro-5-fluoro arrangement. For automated compound management systems and high-throughput screening workflows, liquid handling compatibility is a critical procurement criterion, and the target compound's physical state eliminates the need for pre-dissolution in DMSO or sonication-assisted solubilization steps required for the crystalline 2,4-isomer .

Physical property Formulation handling Isomeric purity

Purity Benchmarking vs. Commercially Available Halogenated Acetophenone Analogs

The target compound is routinely supplied at a certified minimum purity of 97% (HPLC or NMR) by multiple independent vendors, including Fluorochem (branded product) and Leyan . In contrast, certain structurally similar analogs are offered at lower purity grades: 1-(3-chloro-5-fluorophenyl)ethanone (CAS 842140-52-7) is available at 95%+ purity from some suppliers , while 2,4-dichloro-5-fluoroacetophenone (CAS 704-10-9) is listed at 97% but with batch-dependent variability noted in vendor specifications. The target compound's consistent 97% purity specification across multiple supply channels reduces the risk of batch-to-batch variability in downstream synthetic yields and biological assay reproducibility.

Chemical purity Quality control Procurement specification

Highest-Value Application Scenarios for 2-Chloro-1-(3-chloro-5-fluorophenyl)ethanone (CAS 1214323-02-0) Based on Differentiated Evidence


GSK-3β / PDHK1 Kinase Inhibitor Lead Generation via α-Chloroketone Diversification

The target compound serves as a direct entry point for synthesizing benzothiazepinone (BTZ)-type GSK-3β inhibitors and dichloroacetophenone-based PDHK1 allosteric inhibitors. The α-chloro group undergoes rapid nucleophilic displacement with thiols and amines to install pharmacophoric side chains, while the 3-chloro-5-fluorophenyl core occupies the hydrophobic kinase binding pocket defined by Phe180/Tyr411 residues (PDHK1) or analogous GSK-3β subpockets [1]. This dual reactivity—electrophilic at the α-carbon and shape-complementary at the aryl ring—enables one-step diversification into focused kinase inhibitor libraries that are inaccessible from non-α-chlorinated or differently halogenated acetophenone starting materials .

Automated High-Throughput Synthesis and Screening Libraries

The compound's liquid or low-melting physical state at ambient temperature, combined with its consistent 97% minimum purity specification, makes it ideally suited for automated liquid handling platforms used in high-throughput parallel synthesis. Unlike crystalline isomeric analogs (e.g., 2,4-dichloro-5-fluoroacetophenone, mp 33–36 °C), the target compound requires no pre-heating or co-solvent dissolution prior to aspiration, reducing protocol cycle time and minimizing solvent-induced dilution errors in nanomolar-scale dispensing [2]. This operational advantage translates directly to higher throughput and improved data quality in large-scale kinase inhibitor screening campaigns.

Structure–Activity Relationship (SAR) Studies Exploring Halogen Effects on ADME and Target Affinity

The 3-chloro-5-fluoro substitution pattern provides a unique halogen complement (one Cl + one F) that distinguishes it from both the di-chloro analog (two Cl, higher molecular weight, different LogP) and the mono-fluoro analog (single F, lower LogP, altered electronic distribution). Researchers investigating the impact of halogen composition on metabolic stability, CYP450 inhibition, and blood–brain barrier penetration can use this compound as a reference point in matched molecular pair (MMP) analyses, where the target compound serves as the 'mixed halogen' node between the di-chloro and di-fluoro extremes . The measured LogP of 2.90 provides an anchor value for computational ADME model calibration.

Synthesis of α-Amino Ketone Intermediates for CNS-Targeted Drug Candidates

The intermediate LogP (2.90) and dual-halogen electronic profile make this compound an attractive precursor for CNS-penetrant α-amino ketone derivatives. Nucleophilic displacement of the benzylic chloride with primary or secondary amines yields α-amino ketones in a single step, which can be further elaborated to β-amino alcohols, aziridines, or heterocycles. The fluorine atom, strategically positioned at the 5-position of the aryl ring, confers oxidative metabolic resistance while maintaining a molecular weight below 210 Da—a favorable starting point for CNS lead optimization where MW < 400 Da is a typical design criterion .

Quote Request

Request a Quote for 2-Chloro-1-(3-chloro-5-fluorophenyl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.